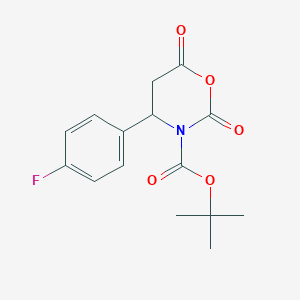

Tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate

Description

Nomenclature and Systematic Naming

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds with multiple substituents. The name systematically describes each structural element in a hierarchical manner, beginning with the tert-butyl ester functionality and proceeding through the substitution pattern of the oxazinane ring system. The designation "4-(4-fluorophenyl)" indicates the presence of a para-fluorinated phenyl group attached to the carbon atom at position 4 of the oxazinane ring, while "2,6-dioxo" specifies the locations of the two ketone functionalities within the six-membered heterocycle.

The core ring system is identified as "1,3-oxazinane," which denotes a saturated six-membered ring containing oxygen at position 1 and nitrogen at position 3, following the standard numbering system for heterocyclic compounds. This nomenclature clearly distinguishes the compound from other oxazine isomers and provides unambiguous identification of the atomic positions within the ring structure. The suffix "3-carboxylate" indicates that the carboxylate functionality is attached to the nitrogen atom at position 3 of the oxazinane ring, with the tert-butyl group serving as the ester portion of this functional group.

Alternative naming systems have also been applied to this compound, reflecting different approaches to describing its structural features. The synonym "N-Boc-beta-alanine-beta-4'-fluorophenyl-N-carboxyanhydride" emphasizes the relationship to protected amino acid derivatives and highlights the compound's connection to the broader family of N-carboxyanhydrides. This alternative nomenclature provides insight into the synthetic origins and potential applications of the compound, particularly in the context of peptide synthesis and amino acid chemistry. The use of "Boc" refers to the tert-butoxycarbonyl protective group, a standard designation in organic synthesis for the tert-butyl carboxylate functionality.

The systematic naming conventions employed for this compound reflect the evolution of chemical nomenclature to accommodate increasingly complex molecular structures. The hierarchical approach to naming ensures that each structural element receives appropriate designation while maintaining clarity and avoiding ambiguity. This systematic approach becomes particularly important when dealing with families of related compounds that differ only in substitution patterns or protective group strategies.

Registry Numbers and Database Identifiers

This compound has been assigned the Chemical Abstracts Service registry number 886362-60-3, which serves as the primary unique identifier for this compound in chemical databases and regulatory systems worldwide. This nine-digit numerical identifier provides unambiguous identification regardless of naming variations or linguistic differences, facilitating accurate communication and documentation across international scientific and commercial communities. The Chemical Abstracts Service registry system, maintained by the American Chemical Society, represents the most comprehensive database of chemical substances and serves as the global standard for chemical identification.

Additional database identifiers include the Molecular Design Limited number MFCD03839895, which provides reference within the MDL chemical registry system. This identifier system, originally developed by Molecular Design Limited and now maintained by Biovia, serves as an important resource for chemical inventory management and structure-activity analysis. The MDL system provides standardized structural representations and facilitates computational analysis of molecular properties and relationships.

The DSSTox Substance Identifier DTXSID10661444 represents another important registry entry for this compound within the United States Environmental Protection Agency's chemical database systems. The DSSTox system focuses on providing high-quality chemical structure information for environmental and toxicological research applications. The inclusion of this compound within the DSSTox database reflects its potential relevance to environmental and safety considerations, although specific toxicological data may be limited given the specialized nature of this synthetic intermediate.

Structural Classification within 1,3-Oxazinane Derivatives

This compound occupies a specific position within the broader classification of 1,3-oxazinane derivatives, representing a substituted variant of the parent heterocyclic system. The 1,3-oxazinane ring system consists of a six-membered saturated ring containing oxygen at position 1 and nitrogen at position 3, creating a fundamental structural framework that supports diverse substitution patterns and functional group modifications. This particular compound exemplifies the 2,6-dioxo subclass of oxazinane derivatives, characterized by the presence of ketone functionalities at positions 2 and 6 of the ring system.

The substitution pattern of this compound includes several distinctive structural features that distinguish it from other members of the oxazinane family. The para-fluorophenyl group at position 4 introduces significant electronic effects through the electron-withdrawing nature of the fluorine substituent, which influences both the reactivity and stability of the molecule. This substitution pattern contrasts with related compounds such as tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, which features a simple methyl group at the 4-position, and tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate, which incorporates an ortho-chlorophenyl substituent.

Comparative analysis with related 1,3-oxazinane derivatives reveals important structure-property relationships within this chemical family. The trifluoromethyl analogue, tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate, demonstrates how different fluorinated substituents can modulate molecular properties. The trifluoromethyl group represents a more strongly electron-withdrawing substituent compared to the single fluorine atom in the target compound, potentially leading to differences in chemical reactivity and physical properties. These structural variations within the same basic framework provide valuable insights into the effects of substituent modifications on molecular behavior.

The protective tert-butyl carboxylate functionality represents another important aspect of the structural classification of this compound. This protective group strategy is commonly employed in amino acid and peptide chemistry to temporarily mask reactive functionalities during synthetic transformations. The incorporation of this protective group places the compound within the broader category of protected N-carboxyanhydride derivatives, connecting it to the extensive literature on amino acid chemistry and peptide synthesis. The choice of tert-butyl protection over other alternatives such as methyl or ethyl esters reflects considerations of stability, selectivity, and ease of removal under specific reaction conditions.

Historical Context and Development

The historical development of this compound is intimately connected to the broader evolution of N-carboxyanhydride chemistry, which traces its origins to the pioneering work of Hermann Leuchs in 1906. Leuchs first reported the synthesis and polymerization of alpha-amino acid N-carboxyanhydrides, establishing the fundamental chemical principles that would later be extended to more complex heterocyclic systems. The original work by Leuchs involved heating N-ethoxycarbonyl or N-methoxycarbonyl amino acid chlorides under vacuum conditions, creating cyclic anhydride structures that exhibited remarkable reactivity toward ring-opening polymerization reactions.

The subsequent century of research in N-carboxyanhydride chemistry has witnessed significant advances in synthetic methodology, mechanistic understanding, and applications development. The evolution from simple amino acid derivatives to complex substituted oxazinane systems represents a natural progression in the sophistication of heterocyclic synthesis. The incorporation of aromatic substituents, particularly fluorinated aromatic groups, reflects the growing recognition of the importance of fluorine in modulating molecular properties and biological activity. The development of protecting group strategies, exemplified by the use of tert-butyl carboxylate functionality, has enabled more selective and efficient synthetic approaches to these complex molecules.

The specific compound under investigation represents a convergence of several important trends in modern organic chemistry, including the emphasis on fluorinated building blocks, the application of protective group strategies, and the development of heterocyclic scaffolds for pharmaceutical applications. The integration of these elements within a single molecular framework demonstrates the maturation of synthetic organic chemistry and the ability to design molecules with specific structural and functional characteristics. The compound's classification as both an N-carboxyanhydride derivative and a fluorinated heterocycle reflects the interdisciplinary nature of contemporary chemical research.

The development of synthetic methodologies for preparing such complex oxazinane derivatives has benefited from advances in catalysis, particularly the application of metal-catalyzed reactions and the development of milder reaction conditions. Modern synthetic approaches often employ more environmentally friendly solvents and reagents, reflecting growing awareness of sustainability considerations in chemical research. The ability to prepare these compounds efficiently and selectively has opened new opportunities for their application in pharmaceutical research, materials science, and other areas of applied chemistry.

Properties

IUPAC Name |

tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO5/c1-15(2,3)22-14(20)17-11(8-12(18)21-13(17)19)9-4-6-10(16)7-5-9/h4-7,11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWQGJQRFTXUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC(=O)OC1=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661444 | |

| Record name | tert-Butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-60-3 | |

| Record name | 1,1-Dimethylethyl 4-(4-fluorophenyl)dihydro-2,6-dioxo-2H-1,3-oxazine-3(4H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-2,6-dioxo-1,3-oxazinane-3-carboxylate with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate is . Its structure features a tert-butyl group, a fluorophenyl moiety, and an oxazinane ring, contributing to its potential biological activity and reactivity in chemical reactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of oxazinanes have been tested for their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that oxazinane derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Research has shown that certain oxazinane derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes .

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of various bioactive molecules through nucleophilic substitution reactions or as a building block for more complex structures. For example, it has been successfully employed in the synthesis of piperazine derivatives that demonstrate enhanced biological activities .

Reaction Mechanisms

The reactivity of this compound can be attributed to its electrophilic nature due to the dioxo functionality within the oxazinane ring. It participates in Michael addition reactions and cycloaddition processes, facilitating the synthesis of heterocyclic compounds that are valuable in pharmaceutical chemistry .

Case Study 1: Anticancer Activity Evaluation

In a study published in Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The study found that specific modifications to the fluorophenyl group significantly increased antiproliferative activity compared to the parent compound .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the tert-butyl group influenced antibacterial potency, with some derivatives showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Variations

- Tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate : The 4-fluorophenyl group introduces strong electronegativity, influencing electron density and intermolecular interactions. Fluorine’s small size and high electronegativity may enhance metabolic stability in drug design compared to bulkier substituents.

- Tert-butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate (): The methoxy group is electron-donating, increasing the compound’s polarity and solubility in polar solvents. This could enhance reactivity in nucleophilic substitutions.

- Tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate (–8): The 2-chlorophenyl substituent introduces steric hindrance and moderate electronegativity. Chlorine’s larger atomic radius compared to fluorine may alter crystal packing and solubility.

Structural Planarity and Crystallography

Compounds with fluorophenyl groups, such as those in , exhibit isostructural triclinic symmetry (space group P 1̄) with two independent molecules in the asymmetric unit.

Physicochemical Properties

Notes:

- The fluorophenyl derivative’s lower molecular weight compared to the chloro analogue reflects fluorine’s lighter atomic mass.

- The chloro derivative’s higher density (1.33 g/cm³) and boiling point (399.7°C) suggest stronger intermolecular forces due to chlorine’s polarizability .

Biological Activity

Tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 307.29 g/mol. The compound features a dioxo oxazine ring and a fluorinated phenyl group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆FNO₅ |

| Molecular Weight | 307.29 g/mol |

| Melting Point | Not specified |

| CAS Number | 886362-60-3 |

Anticancer Activity

Recent studies have indicated that oxazine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that oxazine derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1 and Bcl-2 .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has shown that related oxazine compounds possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis.

- Interference with Cell Signaling Pathways : The compound may modulate signaling pathways related to cell survival and proliferation .

Case Studies

- Study on Anticancer Efficacy : A recent study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment .

- Antimicrobial Testing : In vitro tests showed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Q & A

Q. What are the recommended synthetic pathways for preparing tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate?

Methodological Answer: The synthesis typically involves:

- Step 1: Condensation of fluorinated aromatic precursors (e.g., 4-fluorophenyl derivatives) with tert-butyl esters under anhydrous conditions.

- Step 2: Cyclization using reagents like carbodiimides or phosphazene bases to form the oxazinane ring.

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Key Considerations: Monitor reaction progress using TLC, and optimize stoichiometry to avoid side reactions (e.g., over-alkylation).

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify tert-butyl protons (δ ~1.4 ppm) and fluorophenyl aromatic protons (δ ~7.0–7.5 ppm).

- ¹³C NMR: Confirm carbonyl peaks (C=O, δ ~160–170 ppm) and oxazinane ring carbons.

- Infrared Spectroscopy (IR): Detect C=O stretches (~1750 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹).

- Mass Spectrometry (HRMS): Verify molecular ion peak (C₁₅H₁₆FNO₅, theoretical MW: 325.3 g/mol) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.

- Storage: Store in airtight containers at 2–8°C, away from moisture and incompatible materials (e.g., strong oxidizers).

- Emergency Measures: For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in fluorophenyl-substituted oxazinane synthesis?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (e.g., DMF, THF) to enhance solubility of fluorinated intermediates.

- Catalyst Selection: Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts for cyclization efficiency.

- Temperature Control: Perform reactions under reflux (80–100°C) to accelerate kinetics while avoiding decomposition .

Data Analysis Tip: Use Design of Experiments (DoE) to assess interactions between variables (e.g., solvent, catalyst, temperature).

Q. How might stereochemical variations in the oxazinane ring affect biological activity?

Methodological Answer:

- Stereoselective Synthesis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to control ring conformation.

- Docking Studies: Use computational tools (e.g., AutoDock Vina) to model interactions with enzyme active sites (e.g., kinases).

- Bioassay Correlation: Test enantiomers against target receptors (e.g., GPCRs) to link stereochemistry to IC₅₀ values .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

Q. What strategies mitigate fluorophenyl group degradation during long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.